molecular formula C4H7NO2 B6210255 2,3-dihydroxy-2-methylpropanenitrile CAS No. 114983-36-7

2,3-dihydroxy-2-methylpropanenitrile

Cat. No.: B6210255
CAS No.: 114983-36-7
M. Wt: 101.10 g/mol
InChI Key: LVWXFBPEZPFFAI-UHFFFAOYSA-N
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Description

“2,3-dihydroxy-2-methylpropanenitrile” is a chemical compound . It has a molecular formula of C4H7NO2 . The compound is also known as 3-hydroxy-2-methylpropanenitrile .


Synthesis Analysis

Nitriles, compounds with a -CN functional group, can be prepared from the nucleophilic substitution of halogenoalkanes . Hydroxynitriles, compounds with both a hydroxy (-OH) and cyanide (-CN) functional group, can be prepared from the nucleophilic addition of aldehydes and ketones . For example, with propanone (a ketone), you get 2-hydroxy-2-methylpropanenitrile .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 101.1 .


Chemical Reactions Analysis

Aldehydes and ketones undergo an addition reaction with hydrogen cyanide. The hydrogen cyanide adds across the carbon-oxygen double bond in the aldehyde or ketone to produce a hydroxynitrile . For example, with propanone (a ketone), you get 2-hydroxy-2-methylpropanenitrile .


Physical and Chemical Properties Analysis

Physical properties such as color, density, hardness, and melting and boiling points are important parameters in the biological evaluation of materials . The density of a substance can be a very useful parameter for identifying an element .

Mechanism of Action

The mechanism of action involves a two-step process. In step 1, the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate. In step 2, the negatively charged oxygen atom in the reactive intermediate quickly reacts with aqueous H+ (either from HCN, water, or dilute acid) to form a 2-hydroxynitrile .

Safety and Hazards

The principal hazards of acetone cyanohydrin, a similar compound, arise from its ready decomposition on contact with water, which releases highly toxic hydrogen cyanide .

Properties

IUPAC Name

2,3-dihydroxy-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-4(7,2-5)3-6/h6-7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWXFBPEZPFFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114983-36-7
Record name 2,3-dihydroxy-2-methylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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